2-(4-Bromo-2-fluorophenoxy)butanoyl chloride

Description

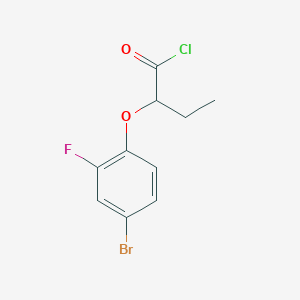

2-(4-Bromo-2-fluorophenoxy)butanoyl chloride is a halogenated acyl chloride featuring a phenoxy group substituted with bromo and fluoro moieties at the 4- and 2-positions, respectively. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or other derivatives via nucleophilic acyl substitution. Its structure combines the electron-withdrawing effects of fluorine and bromine, which enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)butanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClFO2/c1-2-8(10(12)14)15-9-4-3-6(11)5-7(9)13/h3-5,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKPIPBOSLWYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)butanoyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-Bromo-2-fluorophenol+Butanoyl chloride→2-(4-Bromo-2-fluorophenoxy)butanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)butanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(4-Bromo-2-fluorophenoxy)butanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Esters and Amides: Formed through nucleophilic substitution.

2-(4-Bromo-2-fluorophenoxy)butanoic acid: Formed through hydrolysis.

Alcohols: Formed through reduction.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)butanoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: Employed in the development of novel drug candidates.

Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and synthesis processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| This compound | Phenoxy butanoyl chloride | 4-Bromo, 2-fluoro | Acyl chloride |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Phenethylamine | 4-Bromo, 2,5-dimethoxy | Amine hydrochloride |

| 2-Bromo-4-fluorobenzylamine hydrochloride | Benzylamine | 2-Bromo, 4-fluoro | Amine hydrochloride |

Key Observations:

- Electron Effects: The target compound’s fluoro substituent exerts a stronger electron-withdrawing effect than the methoxy groups in 2C-B, increasing the electrophilicity of its carbonyl group .

- Functional Groups: Unlike the amine hydrochlorides (2C-B and 2-bromo-4-fluorobenzylamine), the acyl chloride group in the target compound confers high reactivity, enabling rapid reactions with alcohols, amines, or water .

Biological Activity

2-(4-Bromo-2-fluorophenoxy)butanoyl chloride is an acyl chloride compound that exhibits significant reactivity due to its acyl chloride functional group. This compound is of interest in various fields, including organic synthesis and pharmaceutical research. Its biological activity, particularly in relation to its potential applications in drug development, warrants a detailed examination.

- Molecular Formula : C10H8BrClF

- Molecular Weight : Approximately 249.53 g/mol

- Structure : The compound features a butanoyl chloride moiety attached to a 4-bromo-2-fluorophenoxy group, which influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorophenol with butanoyl chloride in the presence of a base such as pyridine under anhydrous conditions to prevent hydrolysis. The general reaction can be outlined as follows:

The primary mechanism of action for this compound is its role as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target biomolecules. This reactivity can be exploited in various chemical transformations and synthesis processes relevant to biological systems.

In Vitro Studies

Research has demonstrated that derivatives of compounds containing similar structural motifs exhibit notable biological activities, particularly against cancer cell lines and various pathogens. For instance, studies on phenoxy derivatives have shown promising results against c-Met kinase, a target in cancer therapy .

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 58 | c-Met | 1.42 | H460 |

| MKN-45 |

This indicates that compounds with similar functionalities may also exhibit significant antitumor properties.

Pharmaceutical Research

In pharmaceutical contexts, acyl chlorides like this compound are often used as intermediates in the synthesis of bioactive compounds. For instance, they can be utilized to create novel drug candidates through nucleophilic substitution reactions with amines or alcohols .

Material Science

The compound also finds applications in material science, particularly in the preparation of functionalized polymers. Its reactivity allows for the development of advanced materials with tailored properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.